4-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}thiophene-2-carboxamide
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Overview
Description
4-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring, a cyclobutyl group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring, the introduction of the cyclobutyl group, and the attachment of the morpholine moiety. One common synthetic route involves the following steps:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Cyclobutyl Group: This step involves the reaction of the thiophene derivative with a cyclobutyl-containing reagent.
Attachment of the Morpholine Moiety: The final step involves the reaction of the intermediate compound with morpholine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring or the morpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives.
Scientific Research Applications
4-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}thiophene-2-carboxamide: This compound shares structural similarities with 4-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}thiophene-2-carboxamide, particularly the presence of the thiophene ring and morpholine moiety.
5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide: Another related compound with a thiophene ring and morpholine derivative.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
4-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-12-9-13(20-10-12)14(18)16-11-15(3-2-4-15)17-5-7-19-8-6-17/h9-10H,2-8,11H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLOIKJXKFCHDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2(CCC2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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